5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide 5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 873671-58-0
VCID: VC0494993
InChI: InChI=1S/C14H18BrN3O3S/c1-11-8-13(21-2)14(9-12(11)15)22(19,20)17-4-3-6-18-7-5-16-10-18/h5,7-10,17H,3-4,6H2,1-2H3
SMILES: CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCN2C=CN=C2)OC
Molecular Formula: C14H18BrN3O3S
Molecular Weight: 388.28g/mol

5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide

CAS No.: 873671-58-0

Main Products

VCID: VC0494993

Molecular Formula: C14H18BrN3O3S

Molecular Weight: 388.28g/mol

5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide - 873671-58-0

CAS No. 873671-58-0
Product Name 5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide
Molecular Formula C14H18BrN3O3S
Molecular Weight 388.28g/mol
IUPAC Name 5-bromo-N-(3-imidazol-1-ylpropyl)-2-methoxy-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H18BrN3O3S/c1-11-8-13(21-2)14(9-12(11)15)22(19,20)17-4-3-6-18-7-5-16-10-18/h5,7-10,17H,3-4,6H2,1-2H3
Standard InChIKey VGSPHCRYXHQDMO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCN2C=CN=C2)OC
Canonical SMILES CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCN2C=CN=C2)OC
PubChem Compound 9267372
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator